molecular formula C16H23NO5 B8155110 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

Cat. No.: B8155110
M. Wt: 309.36 g/mol
InChI Key: OHOAWLRSBLXRLK-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
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Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid, commonly referred to as Boc-Tyr(Me)-OMe, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and its effects on cytokine release.

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 1259981-66-2
  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

Biological Activity Overview

Recent studies have highlighted the compound's potential in modulating immune responses and exhibiting anti-inflammatory effects. The following sections summarize key findings from various research articles.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives similar to Boc-Tyr(Me)-OMe on peripheral blood mononuclear cells (PBMCs). The results indicated that compounds with similar structures significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA).

Table 1: Cytokine Release Inhibition by Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IFN-γ Inhibition (%)IL-10 Increase (%)
Boc-Tyr(Me)-OMe44 - 60Minimal44 - 79Variable
Ibuprofen96.01AdditiveNot applicableNot applicable

The study found that at a concentration of 100 µg/mL, Boc-Tyr(Me)-OMe exhibited low toxicity with cell viability remaining above 94% compared to control cultures. The strongest inhibition of TNF-α was observed at medium doses.

Cytotoxicity and Antiproliferative Effects

In another investigation, the antiproliferative activity of Boc-Tyr(Me)-OMe was assessed against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer and melanoma cell lines.

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)
MCF-7 (Breast)25
A375 (Melanoma)30
HeLa (Cervical)>50

The compound demonstrated significant cytotoxicity against MCF-7 and A375 cells while showing less effect on HeLa cells, suggesting selective activity.

The biological activity of Boc-Tyr(Me)-OMe is believed to involve modulation of signaling pathways related to inflammation and cell proliferation. It appears to inhibit the NF-kB pathway, which is crucial for the expression of various pro-inflammatory cytokines.

Case Studies

  • Study on PBMCs : A detailed examination showed that Boc-Tyr(Me)-OMe could effectively reduce TNF-α levels in PBMC cultures stimulated with LPS, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Study : Research involving different cancer cell lines demonstrated that Boc-Tyr(Me)-OMe could inhibit cell growth via induction of apoptosis, emphasizing its therapeutic potential in oncology.

Scientific Research Applications

Synthesis of Peptides and Proteins

One of the primary applications of 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionality during peptide synthesis. This allows for selective reactions at other functional groups without affecting the amino group, facilitating the formation of complex peptide structures.

Case Study: Peptide Synthesis

A study demonstrated that Boc-protected amino acids, including this compound, were successfully utilized in solid-phase peptide synthesis. The process involved coupling Boc-amino acids with activated carboxylic acids, leading to high yields of desired peptides with minimal side reactions .

Drug Development

The compound has shown potential as a precursor in the development of novel pharmaceuticals, particularly those targeting central nervous system (CNS) disorders. Its derivatives have been investigated for their ability to cross the blood-brain barrier (BBB), which is crucial for CNS drug efficacy.

Case Study: CNS Therapeutics

Research indicated that derivatives of this compound exhibited promising blood-brain barrier permeability. The study highlighted that modifications to the structure could enhance lipophilicity and BBB penetration, making them suitable candidates for treating conditions like epilepsy and neuropathic pain .

Inhibitors of Biological Targets

This compound has also been explored as an inhibitor for various biological targets, including neurotransmitter transporters and enzymes involved in metabolic pathways. The ability to modify its structure allows researchers to create analogs that can selectively inhibit specific biological interactions.

Case Study: GABA Transporter Inhibition

In a recent study, modified versions of this compound were synthesized and tested as inhibitors of the GABA transporter. These compounds demonstrated effective blockade of GABA uptake, which is believed to have therapeutic implications for managing epileptic seizures and other neurological disorders .

Structure-Activity Relationship Studies

The compound serves as an essential tool in structure-activity relationship (SAR) studies, allowing researchers to understand how different modifications affect biological activity. By systematically altering functional groups on the molecule, scientists can identify key features that enhance or diminish activity against specific targets.

Case Study: SAR Analysis

A comprehensive SAR analysis involving this compound revealed critical insights into how substituents on the aromatic ring influenced binding affinity and selectivity towards target proteins. This information is vital for guiding further drug design efforts .

Properties

IUPAC Name

3-(3-methoxy-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-10-6-7-11(9-13(10)21-5)8-12(14(18)19)17-15(20)22-16(2,3)4/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOAWLRSBLXRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.